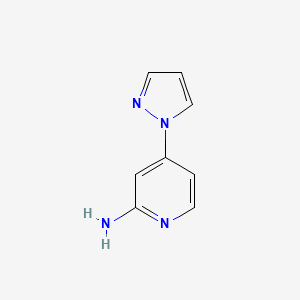

4-(1H-pyrazol-1-yl)pyridin-2-amine

Description

Historical Context and Evolution of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Synthetic Chemistry

The journey of pyrazole and pyridine in synthetic chemistry is a story of foundational discoveries and continuous innovation. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883. nih.govmdpi.comajptonline.com This discovery was a direct result of his investigations into the condensation reactions of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov Buchner later accomplished the first synthesis of the parent pyrazole in 1889. mdpi.comglobalresearchonline.net Since these early beginnings, the synthesis of pyrazole derivatives has evolved significantly, with methods ranging from classical cyclocondensation reactions to modern transition-metal-catalyzed and photoredox reactions. mdpi.com The versatility of the pyrazole ring, capable of acting as both a weak base and a moderately weak acid, has made it a cornerstone in the development of a vast array of functionalized molecules. chim.itmdpi.com

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, has an even longer history, having been first isolated from bone oil in the 19th century. Its unique electronic properties and reactivity have made it a ubiquitous building block in organic synthesis. The development of methods to construct and functionalize the pyridine ring has been a central theme in heterocyclic chemistry, leading to its incorporation into a multitude of pharmaceuticals, agrochemicals, and materials.

The fusion of these two historically significant heterocycles into a single molecular entity, such as 4-(1H-pyrazol-1-yl)pyridin-2-amine, represents a logical progression in the quest for novel chemical space and functionality.

Significance of Pyrazole-Pyridin-2-amine Scaffolds in Modern Chemical Research

The pyrazole-pyridin-2-amine scaffold has garnered considerable attention in modern chemical research, primarily due to its proven utility as a "privileged structure" in drug discovery. nih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The combination of the pyrazole and pyridine rings, often with an amino group at the 2-position of the pyridine, creates a versatile platform for designing molecules with a wide spectrum of biological activities.

These scaffolds are particularly prominent in the development of protein kinase inhibitors, a critical class of drugs for treating cancer and other diseases. nih.gov The pyrazole moiety can effectively mimic the purine (B94841) core of ATP, the natural substrate for kinases, while the pyridine and aminopyridine components can form crucial hydrogen bonds and other interactions within the kinase active site. This has led to the development of several approved drugs containing a pyrazole nucleus, highlighting the therapeutic potential of this scaffold. tandfonline.comnih.gov

Beyond kinase inhibition, pyrazole-pyridin-2-amine derivatives have shown promise as antimicrobial agents, anti-inflammatory compounds, and modulators of various other biological pathways. globalresearchonline.netmdpi.com The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for medicinal chemistry campaigns.

Research Rationale for In-depth Investigation of this compound and its Analogs

The in-depth investigation of this compound and its analogs is driven by the need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The specific arrangement of the pyrazole and aminopyridine rings in this compound provides a unique three-dimensional structure and electronic distribution that can be exploited for targeted drug design.

A key area of interest is the development of selective inhibitors for specific protein kinases. For instance, derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been identified as potent inhibitors of G-protein-coupled receptor kinase-2 (GRK2) and -5, which are therapeutic targets for cardiovascular disease. nih.gov This highlights the potential of the core this compound scaffold in this therapeutic area.

Furthermore, research into analogs of this compound aims to explore the structure-activity relationships (SAR) that govern its biological effects. By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for activity and which can be altered to improve properties such as solubility, metabolic stability, and target selectivity. For example, the synthesis of various substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives has been pursued to develop inhibitors of the sodium-phosphate cotransporter Npt2a for the treatment of hyperphosphatemia and associated cardiovascular complications. google.com

The synthesis of these compounds often involves multi-step sequences, such as the condensation of a hydrazine derivative with a dicarbonyl compound to form the pyrazole ring, followed by coupling to a suitably functionalized pyridine or pyrimidine (B1678525) precursor. acs.org The development of efficient and versatile synthetic routes is therefore a crucial aspect of the research in this area.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKJAUMUNNGHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314355-66-2 | |

| Record name | 4-(1H-pyrazol-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 1h Pyrazol 1 Yl Pyridin 2 Amine and Its Derivatives

Foundational Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a cornerstone of synthesizing pyrazolyl-pyridine compounds. Several classical and modern methods are utilized, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions are a powerful and widely used method for constructing the five-membered pyrazole ring. mdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

One of the most common variations is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. mdpi.comnih.gov This method allows for the synthesis of a wide range of substituted pyrazoles. For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates. nih.gov Similarly, sydnones, which are stable cyclic mesoionic compounds, can react with alkynes in a [3+2] cycloaddition to form pyrazoles. acs.org This reaction can be promoted by base catalysis, leading to excellent regioselectivity and functional group tolerance. acs.org Nitrilimines, often generated in situ from hydrazonoyl halides, also serve as effective 1,3-dipoles for cycloaddition with alkenes or alkynes to produce pyrazoles. nih.govbeilstein-journals.org

The regioselectivity of these cycloaddition reactions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions, including the use of catalysts. nih.govacs.org

Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Diazo compounds | Alkynes | Thermal or metal-catalyzed | Substituted pyrazoles |

| Sydnones | Alkynes | Base-mediated | Polysubstituted pyrazoles acs.org |

| Nitrilimines | Alkenes/Alkynes | In situ generation | Pyrazole derivatives nih.gov |

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Functionalized pyrazoles organic-chemistry.org |

Condensation Reactions Utilizing Hydrazines and Carbonyl Systems

The condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and highly versatile method for pyrazole synthesis. youtube.comscispace.com This reaction, often referred to as the Knorr pyrazole synthesis, involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com

A wide variety of 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoaldehydes, can be employed, leading to a diverse array of substituted pyrazoles. scispace.comnih.gov The reaction can also be performed with α,β-unsaturated ketones and aldehydes, which serve as precursors to 1,3-dicarbonyl systems. scispace.commiami.edu

Multicomponent reactions (MCRs) have further expanded the scope and efficiency of this approach. For example, a three-component reaction involving an aldehyde, malononitrile, and a hydrazine (B178648) derivative can directly yield highly functionalized pyrazoles. beilstein-journals.org Similarly, a four-component synthesis starting from β-ketoesters, hydrazine, malononitrile, and an aldehyde can produce complex pyrano[2,3-c]pyrazoles. nih.gov

Oxidative Cyclization and Dehydrogenation Protocols

Oxidative cyclization methods provide an alternative route to pyrazoles, often starting from precursors that are not 1,3-dicarbonyl compounds. These reactions typically involve the formation of a dihydropyrazole (pyrazoline) intermediate, which is then oxidized to the aromatic pyrazole.

A notable example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgrsc.org This method utilizes molecular oxygen as a green oxidant and can lead to different pyrazole products depending on the solvent used. rsc.org Another approach involves the iodine-catalyzed denitrative imino-diaza-Nazarov cyclization of α-nitroacetophenone derivatives and in situ generated hydrazones, which proceeds through a 4π-electrocyclization. rsc.org

Furthermore, pyrazolines, which can be synthesized through the condensation of α,β-unsaturated carbonyls with hydrazines, can be oxidized to pyrazoles using various oxidizing agents such as bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

Synthetic Pathways for Integrating the Pyridine-Pyrazole Moiety

Once the pyrazole ring is constructed or a suitable pyrazole precursor is obtained, the next critical step is its integration with the pyridine (B92270) ring to form the target 4-(1H-pyrazol-1-yl)pyridin-2-amine scaffold.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. researchgate.netnih.govmdpi.com These reactions are highly efficient for linking pre-formed pyrazole and pyridine rings.

The Buchwald-Hartwig amination is a prominent method for forming the C-N bond between a pyrazole and a pyridine ring. acs.org This reaction typically involves the coupling of a halopyridine with a pyrazole in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, this could involve reacting a 4-halopyridin-2-amine with a pyrazole.

The Suzuki-Miyaura cross-coupling is another powerful palladium-catalyzed reaction that can be employed. mdpi.combohrium.com This would typically involve the reaction of a pyrazolylboronic acid or ester with a halopyridine. This approach is particularly useful for creating a C-C bond between the two heterocyclic rings if a different substitution pattern is desired.

Table 2: Palladium-Catalyzed Cross-Coupling for Pyridine-Pyrazole Linkage

| Coupling Reaction | Pyridine Substrate | Pyrazole Substrate | Key Reagents | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4-Halopyridin-2-amine | Pyrazole | Pd catalyst, base | C-N acs.org |

A three-step microwave-assisted protocol has been developed for the synthesis of 4-(pyrazol-1-yl)carboxanilides, which involves the condensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound, followed by reduction of the nitro group and subsequent amidation. An alternative two-step route utilizes the condensation of 4-bromophenylhydrazine followed by a Pd-catalyzed Buchwald-Hartwig amidation. acs.org

Strategies for Pyridine Ring Annulation onto Pre-formed Pyrazole Scaffolds

An alternative synthetic strategy involves constructing the pyridine ring onto a pre-existing pyrazole core. researchgate.netcdnsciencepub.com This approach is particularly useful when the desired substitution pattern on the pyrazole ring is more readily accessible.

One common method involves the cyclocondensation of an amino-substituted pyrazole with a suitable three-carbon electrophilic synthon. For example, pyrazolo[3,4-b]pyridines can be synthesized from appropriately substituted pyrazoles onto which a pyridine ring is annulated. cdnsciencepub.com This can be achieved by reacting 5-aminopyrazoles with 1,3-bielectrophilic substrates. mdpi.com

Another strategy involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ketones containing a methylene (B1212753) group in the presence of an acid and a base, leading to the formation of pyrazolo[4,3-b]pyridines. researchgate.net Furthermore, a sequence of SNAr and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridines can be used to construct the pyrazole ring onto the pyridine scaffold. researchgate.net

More advanced techniques include rhodium-catalyzed C-H/C-H oxidative annulation of pyrazolo[1,5-a]pyridine (B1195680) derivatives with vinylene carbonate for the direct assembly of polyaromatic scaffolds. bohrium.com

Direct Functionalization and Amination Techniques for Pyridine Rings

The synthesis of this compound often involves the strategic introduction of both the pyrazole and the amine functionalities onto the pyridine core. Direct functionalization and amination methods offer efficient pathways to these structures, often minimizing the need for pre-functionalized starting materials.

Direct Amination of the Pyridine Ring:

The introduction of an amino group at the C2 position of a pyridine ring is a fundamental transformation. While the classic Chichibabin reaction represents an early example, its harsh conditions limit its generality. nih.gov Modern methods provide milder and more selective alternatives. One powerful strategy involves the activation of pyridine N-oxides. Reacting a pyridine N-oxide with an activating agent like tosic anhydride (B1165640) (Ts₂O) or tosyl chloride (TsCl) renders the C2 and C4 positions susceptible to nucleophilic attack by an amine. researchgate.netresearchgate.net This approach has been successfully used for the C2-amination of various pyridine and quinoline (B57606) N-oxides. researchgate.net

Another innovative method involves converting pyridines into phosphonium (B103445) salts. These salts then react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to primary amines. nih.gov This process demonstrates excellent regioselectivity, typically for the 4-position, but highlights the principle of activating the pyridine ring for subsequent amination. nih.gov

Direct C-H amination offers the most atom-economical approach. nih.gov Electrophilic amination, using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) or H₂NOTs, allows for the formation of N-aminopyridinium salts from the parent pyridine. nih.gov These salts can then be further transformed. While many methods focus on C-N cross-coupling with pre-halogenated pyridines, direct amination of C-H bonds is a continuously developing field aimed at improving efficiency and substrate scope. nih.gov Base-promoted amination of polyhalogenated pyridines, sometimes using water as a solvent, also provides an environmentally conscious route to 2-aminopyridine (B139424) derivatives. acs.org

Direct Functionalization with Pyrazole:

Introducing the pyrazole ring directly onto the pyridine core at the C4 position often relies on modern cross-coupling strategies. Palladium-catalyzed C-H alkenylation has been developed for pyrazoles, demonstrating that the pyrazole ring itself can be directly functionalized. acs.org For constructing the C-N bond between the pyridine and pyrazole moieties, methods analogous to the Buchwald-Hartwig amination are employed. However, a more direct approach involves the reaction of a suitably activated pyridine (e.g., a 4-halopyridine) with pyrazole under catalytic conditions.

A unified strategy for C4-alkylation and arylation of pyridines has been reported using an enzyme-mimic pocket-type urea (B33335) activation reagent. This allows for nucleophilic addition of Grignard reagents or radical species with high C4 selectivity. rsc.org This principle could be extended to the introduction of a pyrazolyl group via a corresponding organometallic reagent.

Green Chemistry Principles Applied to the Synthesis of this compound Analogs

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including analogs of this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijarsct.co.in

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a key green chemistry tool. It often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, demonstrating its potential for accelerating the construction of pyrazolylpyridine scaffolds. ijarsct.co.innih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. bohrium.com This approach aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. One-pot, four-component reactions have been developed for the synthesis of functionalized pyridines, offering excellent yields and short reaction times. nih.govacs.org Such strategies could be adapted for the convergent synthesis of complex pyrazolylpyridine analogs.

Eco-Friendly Catalysts and Solvents: A major focus of green chemistry is the replacement of hazardous reagents and solvents. The development of recyclable and mild catalysts, such as iron-based catalysts (e.g., FeCl₃), for pyridine synthesis is a significant step forward. rsc.org There is also a growing interest in using biocatalysts or enzymes, which operate under mild conditions with high selectivity. ijarsct.co.in The use of greener solvents like water, ethanol, or deep eutectic solvents (DES) instead of traditional volatile organic compounds is another key aspect of sustainable synthesis. acs.orgijarsct.co.in For instance, base-promoted amination of halogenated pyridines has been successfully performed in water. acs.org

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times (2-7 min), excellent yields (82-94%), pure products. | nih.govacs.org |

| Atom Economy | One-Pot Multicomponent Reactions | Reduces synthetic steps, minimizes waste, high efficiency. | bohrium.com |

| Safer Catalysis | Iron (FeCl₃) Catalysis | Utilizes an inexpensive, environmentally benign metal catalyst. | rsc.org |

| Safer Solvents | Synthesis in Water or Ethanol | Reduces reliance on hazardous organic solvents, improves environmental profile. | acs.orgnih.gov |

Regioselectivity and Stereoselectivity Challenges in the Synthesis of Substituted this compound Derivatives

Regioselectivity: The synthesis of substituted derivatives of this compound presents significant regioselectivity challenges. This refers to the control over which position on the heterocyclic rings a substituent is introduced.

In the formation of the pyrazole ring itself from unsymmetrical precursors like 1,3-diketones and hydrazines, two regioisomers can be formed. The choice of solvent and catalyst is crucial for controlling the outcome. For example, the condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) shows high regioselectivity, which is often lower in protic solvents like ethanol. organic-chemistry.org

When functionalizing the pre-formed pyrazolylpyridine scaffold, the inherent reactivity of the different C-H bonds must be considered. In the pyridine ring, direct amination of pyridine N-oxides is often highly regioselective for the C2 position. researchgate.netresearchgate.net For the pyrazole ring, direct C-H functionalization typically occurs at the C5 position unless it is already substituted.

Chelation control is a powerful strategy to direct regioselectivity. In the synthesis of substituted pyrazolylpyridine ligands, the coordination of a metal ion to the nitrogen atoms can block certain positions and direct incoming reagents to specific sites. cdnsciencepub.comacs.orgacs.org This has been effectively used to synthesize unsymmetrically substituted bidentate and tridentate pyrazolylpyridine ligands. acs.orgacs.org

| Synthetic Step | Factor | Effect on Regioselectivity | Reference |

|---|---|---|---|

| Pyrazole Ring Formation | Solvent | Aprotic dipolar solvents (e.g., DMAc) favor higher regioselectivity compared to protic solvents. | organic-chemistry.org |

| Pyridine Amination | Activating Group (N-oxide) | Directs amination primarily to the C2 position. | researchgate.net |

| Functionalization of Pyrazolylpyridine | Chelation Control | Metal ion coordination directs substitution to specific positions. | acs.orgacs.org |

| Pyridine Functionalization | Activating Reagent | Pocket-type urea reagents can direct nucleophilic attack to the C4 position. | rsc.org |

Stereoselectivity: Stereoselectivity, the control of the three-dimensional arrangement of atoms, becomes critical when synthesizing chiral derivatives of this compound. This is particularly relevant for creating enantiomerically pure compounds for applications in catalysis or medicine.

Stereoselectivity can be introduced by using chiral starting materials, chiral catalysts, or chiral auxiliaries. youtube.com For instance, in the synthesis of N-carbonylvinylated pyrazoles, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E) or (Z) stereoisomers with high selectivity by the presence or absence of a silver carbonate catalyst. mdpi.com While this controls the geometry around a double bond, similar principles apply to the creation of chiral centers.

Retrosynthetic analysis helps in planning a stereoselective synthesis by identifying key bonds and stereocenters to be formed. youtube.comyoutube.com For reactions like an aldol (B89426) addition, using a chiral auxiliary can influence the facial selectivity of the attack on a carbonyl group, leading to the preferential formation of one diastereomer. youtube.com The development of new synthetic routes using precursors like 2,6-bis-hydrazinopyridine has enabled the synthesis of bulky, chiral 2,6-bis-pyrazolylpyridines, which were previously difficult to access, for use in asymmetric catalysis. tdl.org

Structure Activity Relationship Sar Investigations of 4 1h Pyrazol 1 Yl Pyridin 2 Amine Derivatives

Elucidating the Influence of Substituent Variations on Biological Activity

The biological activity of 4-(1H-pyrazol-1-yl)pyridin-2-amine derivatives is highly sensitive to the nature, position, and orientation of various substituents. SAR studies aim to map these sensitivities to guide the rational design of more effective compounds.

The pyrazole (B372694) ring is a key component of this scaffold, often involved in critical interactions with target proteins. encyclopedia.pub Modifications to this ring, including the position of attachment and the addition of substituents, can have profound effects on biological activity.

The orientation of the pyrazole ring itself is a critical determinant of activity. For instance, in a series of pyrimidinyl derivatives designed as Cyclin-dependent kinase 2 (CDK2) inhibitors, changing the point of attachment from a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl group resulted in an 18-fold reduction in CDK2 inhibition and a 47-fold decrease in antiproliferative activity against A2780 cancer cells. nih.gov This highlights the stringent spatial requirements for optimal interaction with the target. nih.gov

Substitutions on the nitrogen atoms of the pyrazole ring also significantly influence activity. In studies of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction, an N-2 regioisomer of the hit compound showed only modest inhibitory activity, whereas the compound lacking any substituent at the N-1 position exhibited a slightly decreased, but still significant, ability to disrupt the interaction. acs.org This suggests that while N-1 substitution is tolerated and can be used to modulate properties, substitution at N-2 is detrimental to binding. acs.org Further exploration has involved N-alkylation with various groups to enhance properties without compromising core binding interactions. nih.govnih.gov

The electronic nature of substituents on the pyrazole ring can also play a role. The pyrazole ring contains both a pyrrole-type proton donor and a pyridine-type proton acceptor nitrogen, allowing it to act as either a weak acid or base depending on the substituents. encyclopedia.pub Polar modifications have been explored to improve properties like solubility and target engagement. acs.org

Table 1: Effect of Pyrazole Ring Orientation on CDK2 Inhibition

This table illustrates the impact of the pyrazole ring's point of attachment on the inhibitory activity of pyrimidinyl derivatives against CDK2.

| Compound ID | Pyrazole Moiety | CDK2 Inhibition (Kᵢ, µM) | A2780 Cell Proliferation (GI₅₀, µM) |

| 15 | 1H-pyrazol-4-yl | 0.005 | 0.158 |

| 23 | 1H-pyrazol-5-yl | 0.090 | 7.350 |

| Data sourced from reference nih.gov. |

The 2-amino group on the pyridine (B92270) ring is a common feature in kinase inhibitors, often acting as a crucial hydrogen bond donor to the "hinge" region of the kinase active site. Molecular modeling studies of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives revealed that the pyrimidinyl-N1-C2-NH motif engages in hydrogen bonding with the backbone of Leu83 in the CDK2 hinge region. nih.gov This interaction is a cornerstone of the binding mode for this class of compounds.

Derivatization of this amine group can be used to introduce new interaction points or modify physicochemical properties. While extensive direct derivatization of the 2-amino group of this compound is not widely reported in the context of SAR, related scaffolds offer insights. For example, in the development of pyrazolo[1,5-a]pyrimidin-7-amines, the amine was modified with a pyridin-2-ylmethyl group to explore additional binding pockets. mdpi.com

General chemical strategies for amine derivatization, such as acylation or alkylation, are well-established and can be applied to this scaffold. nih.goviu.edu For instance, tagging primary amine groups with acyl chlorides can increase hydrophobicity and proton affinity, potentially altering ligand-receptor interactions and cellular uptake. nih.gov The synthesis of related compounds like N-(2,2,2-trifluoroethyl)pyrimidin-4-amine demonstrates that N-alkylation is a feasible strategy for modification. nih.gov The choice of derivatizing agent is critical, as different groups can impart distinct properties such as enhanced ionization efficiency or improved chromatographic separation, which are useful for analytical purposes and can correlate with biological effects. nih.gov

SAR studies on inhibitors of Bloom Helicase, which feature a related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) core, provide valuable insights. nih.gov Replacing the 4-pyridyl group with a phenyl ring or changing the nitrogen's position to the 2-position of the pyridine ring resulted in a complete loss of activity. nih.gov Interestingly, the 3-pyridyl analogue showed activity comparable to the parent 4-pyridyl compound. nih.gov This suggests a strong preference for a basic nitrogen atom in this region of the molecule for target engagement. nih.gov

Further modifications to the pyridine ring, such as the introduction of substituents, can fine-tune activity. In a series of adenosine (B11128) A2A receptor antagonists based on a 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold, various heterocyclic groups were explored at the 6-position, with pyridine yielding one of the most potent compounds. nih.gov The significant impact of the nitrogen's position within the pyridine ring on antiproliferative activity has also been confirmed in other studies, particularly for derivatives with amino side chains. researchgate.net

Table 2: Influence of Pyridine Ring Modifications on Bloom Helicase Inhibition

This table shows the IC₅₀ values for derivatives where the 4-pyridine moiety was modified, demonstrating the importance of the pyridine nitrogen.

| Compound ID | Western Moiety | IC₅₀ (µM) |

| Lead Compound | 4-Pyridine | ~3.5 |

| 4a | Phenyl | Inactive |

| 4b | 2-Pyridine | Inactive |

| 4c | 3-Pyridine | 3.5 |

| 4d | Cyclohexane | Inactive |

| 4e | 4-Aminophenyl | 49 |

| Data sourced from reference nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives and related scaffolds, 2D and 3D-QSAR models have been instrumental in rationalizing SAR data and guiding the design of new, more potent inhibitors. dntb.gov.uaresearchgate.netmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netmdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

In a study on aminopyrimidinyl pyrazole analogs as Polo-like kinase 1 (PLK1) inhibitors, hybrid 3D-QSAR models were developed. mdpi.com The resulting CoMFA and CoMSIA models showed good statistical validity and predictive power. mdpi.com The contour maps derived from these models provided crucial structural insights, enabling the design of novel PLK1 inhibitors with predicted pIC₅₀ values higher than the most active compounds in the initial dataset. mdpi.com Similarly, QSAR models have been successfully developed for 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors. dntb.gov.uaresearchgate.net

Table 3: Statistical Validation of a Hybrid 3D-QSAR Model for PLK1 Inhibitors

This table presents the statistical parameters for a CoMFA and CoMSIA model developed for aminopyrimidinyl pyrazole analogs, indicating the models' robustness and predictive ability.

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

| CoMFA | 0.628 | 0.905 |

| CoMSIA | 0.580 | 0.895 |

| q² and r² are coefficients of determination for the cross-validated and non-cross-validated models, respectively. Values closer to 1.0 indicate a more robust model. Data sourced from reference mdpi.com. |

These modeling approaches allow researchers to predict the activity of virtual compounds before undertaking their synthesis, thereby saving time and resources and accelerating the drug discovery process.

Pharmacophore Development and Optimization Based on SAR Data

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. Pharmacophore models are developed based on the structures of known active ligands and their SAR data, or from the structure of the ligand-receptor complex. mdpi.com

For kinase inhibitors based on the pyrazolyl-pyridine scaffold, pharmacophore models have been crucial for understanding binding requirements and designing new chemotypes. mdpi.comresearchgate.net Studies on 2-amino-pyrazolopyridine derivatives as PLK1 inhibitors identified that key pharmacophoric features include hydrogen bond acceptors, as well as aromatic and aliphatic centers. researchgate.net

In the context of Janus Kinase (JAK) inhibitors, pharmacophore models derived from both ligand-based and structure-based approaches have been generated. mdpi.com A typical structure-based model for a JAK1 inhibitor highlighted a hydrogen bond donor interaction with Glu957, a hydrogen bond acceptor interaction with Leu959, and two hydrophobic centers as essential for binding. mdpi.com The 2-amino group of the this compound scaffold perfectly fits the role of the hydrogen bond donor that interacts with the kinase hinge region, a conserved feature in many kinase inhibitor pharmacophores. nih.gov

These models serve as 3D search queries for virtual screening of compound libraries to identify novel hits with diverse backbones. Furthermore, they provide a blueprint for optimizing existing leads. By understanding the essential steric and electronic features from SAR and pharmacophore analysis, medicinal chemists can strategically modify the this compound core to enhance its interaction with the target, improve selectivity, and optimize its drug-like properties.

Molecular and Biochemical Mechanistic Studies of 4 1h Pyrazol 1 Yl Pyridin 2 Amine Derivatives

Kinase Inhibition Mechanisms and Specificity Profiling

Derivatives of 4-(1H-pyrazol-1-yl)pyridin-2-amine have demonstrated inhibitory activity against a range of protein kinases. The specificity and mechanism of this inhibition are crucial for their development as therapeutic agents.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Progression Modulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its deregulation is a common feature in many human cancers, making it an attractive therapeutic target. nih.govresearchgate.net

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, has shown potent CDK2 inhibitory activity. nih.govmdpi.com One of the most potent compounds in this series, compound 15 , exhibited a CDK2 inhibitory constant (Kᵢ) of 0.005 µM. nih.gov Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of the retinoblastoma (Rb) protein at Thr821, a downstream target of CDK2. nih.govmdpi.com This inhibition of Rb phosphorylation leads to cell cycle arrest at the S and G2/M phases and ultimately induces apoptosis. nih.govmdpi.com

Another series, 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines, also displayed significant CDK2 inhibition. researchgate.net Compound 19 from this series was a potent inhibitor of CDK2-cyclin E with a Kᵢ of 0.001 µM. In HCT-116 colorectal cancer cells, this compound was shown to decrease the phosphorylation of Rb at Ser807/811, leading to G2/M phase arrest and apoptosis. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of the purine (B94841) ring, effectively competes with ATP for binding at the kinase domain of CDKs. nih.gov

| Compound Class | Derivative Example | CDK2 Inhibition (Kᵢ) | Cell Line | Effect on Cell Cycle |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | 0.005 µM | Ovarian Cancer Cells | S and G2/M phase arrest nih.govmdpi.com |

| 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines | Compound 19 | 0.001 µM | HCT-116 | G2/M phase arrest researchgate.net |

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition Pathways

The p38 mitogen-activated protein (MAP) kinase is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress. epo.org Inhibition of p38 kinase is a therapeutic strategy for controlling inflammatory diseases. epo.org

Certain pyrazole (B372694) derivatives have been identified as potent inhibitors of p38 MAP kinase. epo.orgnih.gov These compounds, including diaryl urea (B33335) derivatives, function by binding to a distinct allosteric site on the p38 kinase. This binding stabilizes a conformation of the kinase that is incompatible with ATP binding, thereby inhibiting its activity. The interaction involves the DFG motif (Asp168-Phe169-Gly170) within the activation loop of the kinase. For instance, pyrazolyl urea derivatives have demonstrated strong p38α MAPK inhibition, with some compounds showing IC₅₀ values as low as 0.037 µmol/L, which is comparable to the standard inhibitor SB 203580. nih.gov The inhibition of p38 phosphorylation by these compounds has been confirmed in various biological models, including human platelets. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition and Signaling Interference

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, activation, and signaling. nih.gov It is a validated target for treating B-cell malignancies and autoimmune diseases. nih.govresearchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold is a key feature in many BTK inhibitors, including the FDA-approved drug ibrutinib. mdpi.comgoogle.com Derivatives based on this scaffold can act as either irreversible or reversible inhibitors. Irreversible inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK. nih.gov However, the lack of specificity of some of these inhibitors can lead to off-target effects. nih.gov

To improve selectivity, reversible inhibitors have been developed. For example, a series of 4-aminoquinoline-3-carboxamide derivatives were designed as potent, reversible BTK inhibitors. acs.org The most potent compound from this series, compound 25 , showed a strong inhibitory effect on both wild-type BTK (IC₅₀ = 5.3 nM) and the C481S mutant (IC₅₀ = 39 nM), which is resistant to irreversible inhibitors. acs.org Modeling studies suggest these reversible inhibitors adopt a binding pose that is orthogonal to that of ibrutinib, contributing to their improved kinase selectivity, particularly against EGFR, TEC, and ITK. acs.org

| Compound Class | Derivative Example | BTK Inhibition (IC₅₀) | Target |

| 4-aminoquinoline-3-carboxamides | Compound 25 | 5.3 nM | BTKWT acs.org |

| 4-aminoquinoline-3-carboxamides | Compound 25 | 39 nM | BTKC481S acs.org |

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition Strategies

The transforming growth factor-β (TGF-β) signaling pathway, mediated by the type I receptor kinase ALK5, is implicated in fibrosis and cancer progression. researchgate.netacs.org Therefore, inhibiting ALK5 is a promising therapeutic strategy.

A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as inhibitors of ALK5. nih.gov Further optimization of a phenylpyridine pyrazole series led to the discovery of GW788388, a potent and selective ALK5 inhibitor. acs.org This compound, 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, inhibits both TGF-β type I and type II receptor kinase activities. acs.orgresearchgate.net More recently, novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivatives have been developed as potent and selective ALK5 inhibitors. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Activity Modulation

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. google.com Pyrimidine (B1678525) derivatives containing the 4-(1H-pyrazol-1-yl)pyridine moiety have been investigated as EGFR inhibitors. google.com

Certain pyrazolyl-s-triazine derivatives have shown promising activity against cancer cell lines by targeting the EGFR/PI3K/AKT/mTOR signaling cascade. acs.org For instance, compound 4f , N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, exhibited potent EGFR inhibitory activity with an IC₅₀ value of 61 nM. acs.org This compound also demonstrated significant inhibition of PI3K, AKT, and mTOR. acs.org The binding mode of these compounds within the EGFR kinase domain is crucial for their inhibitory effect.

Molecular Mechanisms of Antiproliferative Action

The kinase inhibitory activities of this compound derivatives translate into broad antiproliferative effects against various cancer cell lines. The underlying molecular mechanisms often involve a combination of cell cycle arrest and induction of apoptosis.

Derivatives based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have displayed sub-micromolar antiproliferative activity against a wide panel of cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.govmdpi.com The primary mechanism for this antiproliferative action is the induction of apoptosis, which is a consequence of CDK2 inhibition and subsequent cell cycle arrest. nih.govmdpi.com

Similarly, pyrazolyl-s-triazine derivatives have demonstrated potent antiproliferative effects. Compound 4f showed IC₅₀ values of 4.53 µM, 0.50 µM, and 3.01 µM against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cells, respectively. acs.org A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines also showed low micromolar GI₅₀ values against K562, MV4-11, and MCF-7 cancer cell lines. umtm.cz The most active of these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was found to induce cleavage of PARP-1, activate caspase 9, and fragment microtubule-associated protein 1-light chain 3 (LC3), indicating a complex mechanism involving both apoptosis and autophagy. umtm.cz

| Compound Class | Derivative Example | Cancer Cell Line | Antiproliferative Activity (IC₅₀/GI₅₀) | Molecular Effect |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | 13 cancer cell lines | 0.127–0.560 μM | Apoptosis induction nih.govmdpi.com |

| Pyrazolyl-s-triazines | Compound 4f | MCF-7 | 4.53 µM | EGFR/PI3K/AKT/mTOR inhibition acs.org |

| Pyrazolyl-s-triazines | Compound 4f | HCT-116 | 0.50 µM | EGFR/PI3K/AKT/mTOR inhibition acs.org |

| Pyrazolyl-s-triazines | Compound 4f | HepG2 | 3.01 µM | EGFR/PI3K/AKT/mTOR inhibition acs.org |

| 2H-pyrazolo[4,3-c]pyridines | 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Low micromolar | PARP-1 cleavage, Caspase 9 activation umtm.cz |

Induction of Apoptosis and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Derivatives of this compound have been shown to trigger this process in cancer cells. One of the key indicators of early apoptosis is the externalization of phosphatidylserine (B164497) (PS) on the cell membrane's outer surface. Fluorescein isothiocyanate (FITC)-labeled annexin (B1180172) V, which binds to PS, is used to identify apoptotic cells. mdpi.com Studies on pyrazole derivatives have demonstrated their ability to induce apoptosis, with some compounds showing potent activity in various cancer cell lines. researchgate.netnih.gov For instance, certain thiazole-clubbed pyrazole derivatives have been evaluated for their ability to induce apoptosis in the germ cells of Capra hircus, with some analogs causing significant apoptotic events. researchgate.net

Research has also focused on the specific molecular pathways involved. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, which are crucial components of the apoptotic cascade. nih.gov The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a promising strategy for cancer therapy. nih.gov Certain pyrazole derivatives have been designed and synthesized as potential Bcl-2 inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines. nih.gov

Interference with Cellular Proliferation and Growth Regulation

In addition to inducing apoptosis, this compound derivatives can interfere with the cell cycle, a fundamental process that governs cellular proliferation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent tumor growth. nih.govacs.org

Several studies have highlighted the potential of pyrazole derivatives as inhibitors of specific CDKs. For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to cause cell-cycle detention at the G0-G1 or G2/M stages and inhibit CDK2/cyclin A2 enzyme activity. arabjchem.org The inhibition of other critical kinases involved in cell proliferation, such as p21-activated kinase 4 (PAK4) and vascular endothelial growth factor receptor 2 (VEGFR2), has also been reported for certain pyrazole-containing compounds. nih.govmdpi.com

The antiproliferative activity of these derivatives has been evaluated against a panel of human cancer cell lines, including those from the cervix, lung, prostate, and liver, with many compounds exhibiting moderate to good cytotoxicity. researchgate.netnih.gov

Mechanisms of Antioxidant Activity via Radical Scavenging and Redox Modulation

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Pyrazole derivatives have demonstrated significant antioxidant activity through various mechanisms, including radical scavenging and redox modulation. researchgate.netmdpi.comnih.govresearchgate.netbohrium.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant potential. researchgate.netmdpi.comnih.gov In this assay, antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. researchgate.net Numerous studies have shown that this compound derivatives and related pyrazole compounds exhibit potent DPPH radical scavenging activity, with some compounds showing efficacy comparable to or even exceeding that of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). researchgate.netmdpi.com

The ferric reducing antioxidant power (FRAP) assay is another method used to assess antioxidant capability, measuring the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Pyrazole derivatives have also shown concentration-dependent increases in their reducing power in this assay. mdpi.com The antioxidant properties of these compounds are attributed to their chemical structure, which often includes electron-donating groups that can neutralize free radicals. nih.gov

Biochemical Basis of Antimicrobial and Insecticidal Activities

The versatile scaffold of this compound has also been explored for its potential in developing new antimicrobial and insecticidal agents.

Inhibition of Essential Microbial Enzymes and Pathways

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains. ekb.egresearchgate.netnih.govmdpi.comacs.org One of the key mechanisms underlying their antimicrobial action is the inhibition of essential microbial enzymes. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and amino acids in microorganisms. Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of DHFR, exhibiting significant antimicrobial activity, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg

The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Studies have shown that certain pyrazole derivatives exhibit low MIC values against various pathogens, indicating their potent antimicrobial properties. nih.gov

Neuromodulatory Effects in Insect Nervous Systems (e.g., GABA-gated chloride channels)

In the realm of insect control, pyrazole derivatives have shown significant insecticidal activity. researchgate.netsphinxsai.comfrontiersin.orgfrontiersin.org A primary target for many of these compounds is the insect's central nervous system. Specifically, they can act as neuromodulators, interfering with the normal functioning of neurotransmitter receptors. researchgate.netnih.gov

One of the most well-studied mechanisms is the blockage of the γ-aminobutyric acid (GABA)-gated chloride channels. researchgate.netnih.gov GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA-regulated chloride channels, pyrazole insecticides antagonize the calming effects of GABA, leading to hyperexcitation, convulsions, and ultimately, the death of the insect. researchgate.net Fipronil, a commercially successful insecticide, operates through this mechanism. researchgate.netnih.gov The development of novel flupyrimin (B3323723) analogs bearing 1-aryl-1H-pyrazol-4-yl subunits has also shown excellent insecticidal activity against pests like Plutella xylostella. frontiersin.orgfrontiersin.org

Elucidation of Molecular Interactions in Corrosion Inhibition Phenomena

Beyond their biological applications, derivatives of this compound have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netnih.govacs.orgresearchgate.netsemanticscholar.org The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govacs.org

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net The presence of heteroatoms like nitrogen in the pyrazole and pyridine (B92270) rings, along with π-electrons in the aromatic systems, allows these molecules to donate electrons to the vacant d-orbitals of iron, facilitating strong adsorption. nih.gov

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the inhibition efficiency and mechanism. researchgate.netnih.gov Polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Pyridin 2 Amine

Quantum Chemical Approaches (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics, from the stability of a compound to its likely reaction sites. nih.govnih.gov

The electronic structure of 4-(1H-pyrazol-1-yl)pyridin-2-amine, like related pyrazole-pyridine derivatives, has been analyzed using DFT calculations to understand its stability and reactivity. nih.govnih.gov Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govbohrium.com For pyrazole-pyridine derivatives, DFT calculations have determined HOMO-LUMO energy gaps, providing insights into their electronic behavior. nih.gov For instance, in one study on related pyrazole-pyridine compounds, the HOMO energy was calculated to be -6.260 eV and the LUMO energy was -0.552 eV, resulting in an energy gap of 5.707 eV. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. nih.govresearchgate.net In MEP maps, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For pyrazole-pyridine structures, MEP maps show that the most negative regions are often concentrated around the nitrogen atoms of both the pyrazole (B372694) and pyridine (B92270) rings, identifying them as likely sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

These computational analyses provide a detailed picture of the molecule's electronic landscape, which is fundamental to understanding its chemical properties and biological activity.

Interactive Table 1: Calculated Global Reactivity Descriptors for a Representative Pyrazole-Pyridine Compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.260 | Energy of the Highest Occupied Molecular Orbital. nih.gov |

| ELUMO | -0.552 | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov |

| Energy Gap (ΔE) | 5.707 | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov |

| Hardness (η) | 2.853 | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. nih.gov |

| Softness (S) | 0.351 | 1 / (2η); the reciprocal of hardness, indicating high reactivity. nih.gov |

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. The HOMO-LUMO energy gap is a primary indicator; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net The distribution of the frontier orbitals themselves is also revealing. The HOMO is typically where an electrophilic attack will occur, while the LUMO is the site for nucleophilic attack. For related pyrazole-furan compounds, the HOMO is often localized over the pyrazole ring, while the LUMO is distributed across the entire molecule, indicating the pyrazole ring is the primary electron donor. nih.gov

Molecular Electrostatic Potential (MEP) maps further refine reactivity predictions by pinpointing the most electron-rich and electron-poor regions. nih.gov The negative potential areas on the nitrogen atoms of the pyrazole and pyridine rings suggest these are the most probable sites for protonation and hydrogen bond formation, which are crucial steps in many biological interactions and chemical reactions. nih.gov Conversely, positive potential regions highlight areas susceptible to attack by nucleophiles.

While specific DFT studies on the reaction pathways of this compound are not widely published, the principles derived from these theoretical calculations are routinely used to guide synthetic chemistry. mdpi.com For example, by calculating the energies of potential intermediates and transition states, chemists can predict the most likely mechanism for a given transformation, such as N-alkylation or Schiff base formation. nih.gov

Computational methods, particularly DFT, are frequently used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govscielo.org.za These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. bohrium.com Discrepancies between theoretical and experimental data can be resolved by adjusting the computational model, for instance, by using more advanced basis sets.

In the case of pyrazole derivatives, ¹H and ¹³C NMR spectra are essential for characterization. nih.govnih.gov DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the chemical shifts of protons and carbons. scielo.org.za For example, in related N-alkylated pyrazole compounds, characteristic proton signals for the pyrazole and pyridine rings have been both experimentally observed and theoretically calculated. nih.gov Similarly, FT-IR spectroscopy identifies a molecule's functional groups through their vibrational frequencies. nih.gov DFT calculations can predict these vibrational modes, and the results are often in good agreement with experimental FT-IR spectra, confirming the presence of key functional groups like N-H and C=N bonds. scielo.org.zamdpi.com

Interactive Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Pyrazole Derivative

| Spectroscopy | Feature | Experimental Value | Theoretical (DFT) Value |

| ¹H NMR | Pyrazole H-3 proton (ppm) | 7.80 | Often calculated to correlate with experimental data. |

| ¹H NMR | Pyridine H-protons (ppm) | 6.5 - 8.1 | Calculated shifts are compared for structural validation. nih.gov |

| ¹³C NMR | Pyrazole C-3 carbon (ppm) | 139.02 | GIAO method predicts chemical shifts. nih.gov |

| ¹³C NMR | Pyridine C-2 carbon (ppm) | ~156 | DFT calculations aid in peak assignment. nih.gov |

| IR | N-H stretch (cm⁻¹) | ~3298 | DFT helps assign vibrational modes. |

| IR | C=N stretch (cm⁻¹) | ~1597 | Comparison validates molecular structure. nih.gov |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a potential drug molecule like this compound might interact with a biological target. nih.gov

The this compound scaffold is a common feature in molecules designed to be kinase inhibitors. nih.gov Molecular docking studies have been used to simulate the binding of derivatives of this compound into the active sites of various protein kinases, such as G-protein-coupled receptor kinase-2 (GRK-2) and TNFα. nih.govresearchgate.net These simulations predict the binding affinity, often expressed as a docking score in kcal/mol, and identify the specific amino acid residues involved in the interaction.

A successful binding mode is characterized by favorable interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, docking studies of pyrazole-pyridine derivatives into the active site of the urate oxidase protein showed hydrogen bonding between the nitrogen atom of the pyridine ring and the Val227 residue. nih.gov The pyrazole and pyridine rings themselves often engage in hydrophobic or π-stacking interactions with aromatic residues like tyrosine in the protein's binding pocket. researchgate.net These detailed interaction profiles are essential for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective inhibitors.

Interactive Table 3: Summary of Molecular Docking Studies for Pyrazole-Pyridine Derivatives

| Protein Target | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Urate Oxidase | Pyrazole-Pyridine derivative | -5.45 | Arg176, Val227 nih.gov |

| TNFα | Pyrazole-Pyridine hybrid | Not specified, but crucial interactions noted | Tyrosine researchgate.net |

| G-Protein-Coupled Receptor Kinase 2 (GRK-2) | Benzoxazole-pyrazole-pyridine derivative | Potent inhibitory activities observed | Not specified nih.gov |

| New Delhi Metallo-β-lactamase (NDM-1) | N-Alkylated Pyrazole derivative | Not specified | Docking used to characterize binding modes. nih.gov |

The this compound structure serves as a valuable scaffold for virtual screening campaigns aimed at discovering new bioactive compounds. researchgate.net Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.govchemmethod.com

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. nih.gov A library of compounds is docked into the protein's active site, and molecules are ranked based on their predicted binding affinity and how well they fit. nih.gov This approach has been successfully used with pyrazole scaffolds to identify novel inhibitors for targets like the proteasome. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS methods can be used. researchgate.net These methods rely on the knowledge of other molecules that bind to the target. A common LBVS technique is pharmacophore modeling, where a model is built based on the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). mdpi.com This pharmacophore model is then used as a 3D query to search for new compounds with a similar arrangement of features. Another LBVS method is scaffold hopping, which aims to find new, structurally different core structures (scaffolds) that can present the same key interacting groups as a known active molecule. nih.gov This has been used to convert pyrimidine-based inhibitors to pyrazole cores with improved properties. mdpi.com

These virtual screening strategies, using scaffolds like this compound, significantly accelerate the early stages of drug discovery by efficiently prioritizing compounds for synthesis and experimental testing. chemmethod.com

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its conformational flexibility and its dynamic interactions with biological targets, such as proteins.

The fundamental principle of MD is to solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles vary with time. This allows for the exploration of the compound's conformational space—the full range of three-dimensional shapes it can adopt through the rotation of its chemical bonds. By understanding these preferred conformations, scientists can identify the specific spatial arrangement that is most likely to be biologically active.

In the context of drug design, MD simulations are critical for elucidating binding dynamics. When a ligand like this compound approaches a protein's binding site, the simulation can model the process of recognition, approach, and final binding. Studies on related pyrazole derivatives have successfully used MD simulations to understand their interaction with various protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, simulations can reveal the stability of the ligand-protein complex over time, often measured by the Root Mean Square Deviation (RMSD) of the atomic positions. nih.gov A stable RMSD plot over tens to hundreds of nanoseconds suggests that the ligand has found a stable binding mode within the protein's active site. nih.govresearchgate.net

Furthermore, these simulations can identify the specific intermolecular forces that stabilize the complex. Key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyrazole or pyridine rings and the protein's amino acid residues can be quantified. nih.govnih.gov For example, in studies of similar pyrimidine-based inhibitors, the 2-amino group and a nitrogen atom in the pyrimidine (B1678525) ring were predicted to form crucial hydrogen bonds with hinge region residues like Leu83 in cyclin-dependent kinase 2 (CDK2), an interaction vital for inhibitory activity. nih.gov MD simulations can confirm the persistence and strength of such bonds, providing a dynamic rationale for the compound's observed or predicted potency. researchgate.netnih.gov

In Silico ADMET Profiling for Predictive Assessment of Absorption, Distribution, Metabolism, and Excretion Properties

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict these properties, offering an early-stage assessment of a molecule's drug-likeness. nih.govgjpb.de This predictive analysis is crucial for prioritizing candidates and identifying potential liabilities for compounds such as this compound.

A variety of software platforms, including SwissADME and pkCSM, utilize quantitative structure-activity relationship (QSAR) models and graph-based signatures to estimate ADMET parameters. nih.govmdpi.com These predictions are often guided by established principles like Lipinski's Rule of Five and Veber's rule, which correlate physicochemical properties with oral bioavailability. mdpi.compensoft.net

Absorption: This parameter predicts how well the compound is absorbed from the gut into the bloodstream. Key metrics include water solubility, human intestinal absorption (HIA), and Caco-2 cell permeability, which models the intestinal wall. researchgate.net Pyrazole derivatives are often evaluated for these properties to ensure they can be effectively administered orally. bohrium.com

Distribution: This describes how the compound spreads through the body's fluids and tissues. Important predicted values include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). gjpb.de For CNS-targeting drugs, high BBB penetration is desired, whereas for peripherally acting drugs, it is not. High plasma protein binding can limit the amount of free drug available to exert its effect.

Metabolism: This assesses the compound's transformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Predictions focus on whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.gov

Excretion: This relates to how the compound and its metabolites are removed from the body. Total clearance is a key predicted parameter. researchgate.net

Toxicity: Early prediction of potential toxicity is a critical component of ADMET profiling. Models can forecast risks such as hepatotoxicity (liver damage) and mutagenicity (potential to cause genetic mutations). nih.gov

The table below presents a hypothetical in silico ADMET profile for this compound, based on typical findings for analogous pyrazole and pyridine derivatives found in the literature. nih.govmdpi.comresearchgate.netjohnshopkins.edu

| Property | Parameter | Predicted Value/Comment | Significance |

| Physicochemical Properties | Molecular Weight | ~174.2 g/mol | Conforms to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.0 - 2.5 | Conforms to Lipinski's Rule (<5) | |

| H-Bond Donors | 1 (Amine group) | Conforms to Lipinski's Rule (<5) | |

| H-Bond Acceptors | 4 (Pyridine N, Pyrazole Ns) | Conforms to Lipinski's Rule (<10) | |

| Rotatable Bonds | 1 | Conforms to Veber's Rule (≤10) | |

| Absorption | Water Solubility | Moderately Soluble | Favorable for absorption and formulation. |

| Intestinal Absorption (Human) | High (>90%) | Indicates good potential for oral bioavailability. | |

| Caco-2 Permeability | Moderate to High | Suggests good passage across the intestinal wall. | |

| Distribution | BBB Permeability | Low | Likely does not cross the blood-brain barrier, reducing CNS side effects. |

| Plasma Protein Binding | Moderate | Ensures sufficient free fraction of the drug to be active. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions involving this major metabolic enzyme. | |

| Excretion | Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | Hepatotoxicity | Low Risk | Indicates a lower probability of causing liver damage. |

| AMES Mutagenicity | No | Predicted to be non-mutagenic. |

This table is generated for illustrative purposes based on computational predictions for similar chemical structures.

Crystallographic and Advanced Structural Characterization of 4 1h Pyrazol 1 Yl Pyridin 2 Amine Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing a variety of derivatives related to the 4-(1H-pyrazol-1-yl)pyridin-2-amine scaffold.

SCXRD studies allow for the precise measurement of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. A key structural feature in pyrazolyl-pyridine derivatives is the relative orientation of the pyrazole (B372694) and pyridine (B92270) rings.

In the related compound 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, an intramolecular hydrogen bond facilitates a nearly planar orientation of the pyridyl and pyrazole rings, with a small dihedral angle of 3.16(3)°. iucr.org However, in other structures, significant twisting is observed. For instance, in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, exhibiting dihedral angles of 87.77(8)° and 85.73(7)°. researchgate.net Similarly, in a pyrazole carboxamide derivative, the pyrazole and quinoline (B57606) rings are twisted with a dihedral angle of 76.76(7)°. bohrium.com

Upon coordination to a metal ion, the ligand's geometry can change significantly. In a ZnCl₂ complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the coordination to the zinc ion induces a planar conformation between the pyridine and pyrazole groups. amazonaws.com In copper(II) complexes where a related ligand, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, was oxidized, the resulting pyrazole and pyridine-2,6-dicarboxylate (B1240393) ligands coordinate to the metal center in a distorted square-pyramidal geometry. iucr.org

Table 1: Crystallographic Data for Selected Pyrazolyl-Pyridine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C₁₃H₁₃N₅ | Monoclinic | P2₁/n | 7.481(3) | 9.076(4) | 19.021(8) | 95.471(5) | researchgate.net |

| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | C₁₄H₁₂N₄ | Orthorhombic | Pccn | 17.561(4) | 10.518(2) | 13.064(3) | 90 | amazonaws.com |

| 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | C₁₁H₁₀F₂N₄O | Monoclinic | P2₁/n | 8.7616(10) | 14.2418(17) | 9.7191(12) | 107.6020(1) | researchgate.net |

| [Fe(L¹)₂][BF₄]₂·Me₂CO (L¹ = 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine) | C₃₄H₄₀B₂F₈FeN₁₀S₄·(C₃H₆O) | Triclinic | P-1 | 10.147(3) | 13.125(3) | 20.449(5) | 81.33(2) | acs.org |

The crystal packing of pyrazolyl-pyridine derivatives is directed by a network of non-covalent interactions. The 2-amino group on the pyridine ring is a potent hydrogen bond donor, frequently engaging in N-H···N or N-H···O interactions, which play a crucial role in the formation of stable supramolecular assemblies.

π-π stacking interactions between the aromatic pyrazole and pyridine rings are also a dominant feature in the solid-state structures of these compounds. These interactions, where the electron-rich π-systems of adjacent rings align, contribute significantly to crystal stability. For example, in the crystal packing of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, short contacts between the pyrazole-pyridine planes of adjacent molecules indicate π-π interactions. iucr.org Similarly, studies on other pyrazolyl derivatives confirm the presence of anti-parallel π···π stacking as a key stabilizing force. researchgate.net In some metal complexes, intramolecular π-π stacking between the ligands can lead to significant distortions of the metal coordination core. researchgate.net

Table 2: Hydrogen Bond Geometry in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Code | Ref. |

| C4—H4···N1ⁱ | 0.93 | 2.62 | 3.550(3) | 178 | x−1/2, −y+3/2, z−1/2 | researchgate.net |

| C6—H6B···N12ⁱⁱ | 0.97 | 2.54 | 3.430(2) | 152 | −x+1, −y+2, −z | researchgate.net |

The combination of hydrogen bonding and π-π stacking interactions gives rise to well-defined, higher-order supramolecular architectures. These can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) networks.

In 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, C—H···N hydrogen bonds connect molecules into layers that extend parallel to the (10-1) crystal plane. researchgate.net The interplay of hydrogen bonds and π-π interactions can also form more intricate 3D structures. iucr.orgresearchgate.net A notable packing motif observed in iron(II) complexes of 2,6-di(pyrazolyl)pyridine ligands is the "terpyridine embrace". This involves offset π-stacking and C-H/π interactions between neighboring complexes and is a significant factor in promoting cooperative spin-transitions in these materials. uio.no In functionalized derivatives, these interactions can lead to 1D chains, which are then further organized into more complex packings. acs.org

Polymorphism and Solid-State Phase Transition Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science, as different polymorphs can have distinct physical and chemical properties. Derivatives of pyrazolyl-pyridine, particularly their metal complexes, have been shown to exhibit rich polymorphic behavior.

Iron(II) complexes of substituted 2,6-bis(pyrazol-1-yl)pyridine ligands are well-studied examples. In one case, crystallization yielded two concomitant polymorphs: an orthorhombic form (1A) and a tetragonal form (1B). researchgate.net These polymorphs exhibit different temperature-dependent behaviors. Polymorph 1A undergoes a reversible phase transition to a third orthorhombic phase (1C) at around 340 K, while polymorph 1B irreversibly transforms into 1C above 420 K. researchgate.net